molecular formula C12H13NO2 B7894977 Ethyl 3-(prop-2-yn-1-ylamino)benzoate

Ethyl 3-(prop-2-yn-1-ylamino)benzoate

Cat. No.: B7894977
M. Wt: 203.24 g/mol
InChI Key: HSHLBTWXFJETJY-UHFFFAOYSA-N
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Description

Ethyl 3-(prop-2-yn-1-ylamino)benzoate is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(prop-2-yn-1-ylamino)benzoate typically involves the reaction of 3-amino benzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts like modified clay can improve the conversion rates and reduce the environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(prop-2-yn-1-ylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .

Scientific Research Applications

Ethyl 3-(prop-2-yn-1-ylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(prop-2-yn-1-ylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to various biochemical effects. The prop-2-yn-1-yl group is particularly important for its activity, as it can form covalent bonds with target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl ester and prop-2-yn-1-ylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 3-(prop-2-yn-1-ylamino)benzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and biochemical activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by its unique structure, which includes an ethyl ester group and a prop-2-yn-1-ylamino moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The prop-2-yn-1-yl group allows for covalent bonding with target proteins, potentially modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzyme pathways, which are crucial in therapeutic contexts.

Therapeutic Applications

This compound has been investigated for several therapeutic properties:

1. Antimicrobial Activity:

  • Studies have shown that this compound exhibits antibacterial and antifungal properties. For instance, it has been evaluated against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at varying concentrations.

2. Anti-inflammatory Effects:

  • Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

3. Neuroprotective Potential:

  • Investigations into neuroprotective activities indicate that this compound may protect neuronal cells from apoptosis, particularly in models simulating neurodegenerative diseases like Alzheimer's.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Study 2 Neuroprotective EffectsShown to protect dopaminergic cells from peroxynitrite-induced apoptosis .
Study 3 Anti-inflammatory PropertiesSuggested potential in reducing inflammation markers in vitro .

Properties

IUPAC Name

ethyl 3-(prop-2-ynylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-13-11-7-5-6-10(9-11)12(14)15-4-2/h1,5-7,9,13H,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHLBTWXFJETJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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